molecular formula C22H15ClF6N2O2 B2383969 (E)-[(4-chlorophenyl)methoxy]({1-[5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine CAS No. 866132-28-7

(E)-[(4-chlorophenyl)methoxy]({1-[5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine

Cat. No.: B2383969
CAS No.: 866132-28-7
M. Wt: 488.81
InChI Key: YFLKYMKXVZOENU-IURWMYGYSA-N
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Description

(E)-[(4-chlorophenyl)methoxy]({1-[5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine is a useful research compound. Its molecular formula is C22H15ClF6N2O2 and its molecular weight is 488.81. The purity is usually 95%.
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Biological Activity

The compound (E)-(4-chlorophenyl)methoxyamine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClF6N2OC_{17}H_{12}ClF_6N_2O, with a molecular weight of approximately 352.738 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity due to its effects on metabolic stability and membrane permeability.

Chemical Structure

  • IUPAC Name : (E)-(4-chlorophenyl)methoxyamine
  • CAS Number : 188817-13-2
  • Molecular Formula : C17H12ClF3N2OC_{17}H_{12}ClF_3N_2O

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that the presence of electron-withdrawing groups, such as trifluoromethyl and chlorine, enhances the interaction with protein targets through hydrogen bonding and other non-covalent interactions.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of several enzymes:

  • Cholinesterases : The compound exhibits moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition.
  • Cyclooxygenase (COX) : It shows moderate activity against COX-2, which is significant for anti-inflammatory applications.
  • Lipoxygenases : The compound also inhibits lipoxygenase enzymes (LOX-5 and LOX-15), which are involved in inflammatory processes.

Data Table of Biological Activity

Enzyme Target IC50 Value (μM) Activity Description
Acetylcholinesterase19.2Moderate inhibition
Butyrylcholinesterase13.2Moderate inhibition
Cyclooxygenase-210.4Moderate inhibition
Lipoxygenase-57.7Moderate inhibition
Lipoxygenase-159.9Moderate inhibition

Case Studies

  • Study on Anti-inflammatory Properties :
    A study evaluated the efficacy of the compound in reducing inflammation in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential therapeutic use in inflammatory diseases.
  • Cytotoxicity Assessment :
    The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results showed selective cytotoxicity, indicating that it may be useful in cancer treatment strategies.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies revealed that the trifluoromethyl group plays a crucial role in enhancing binding affinity due to its strong electron-withdrawing properties, facilitating stronger interactions with enzyme active sites.

Summary of Docking Findings

  • Binding Affinity : Enhanced due to halogen bonding interactions.
  • Key Interactions : Hydrogen bonds formed with critical amino acid residues in target enzymes.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF6N2O2/c1-13(31-32-12-14-5-7-17(23)8-6-14)20-19(10-16(11-30-20)22(27,28)29)33-18-4-2-3-15(9-18)21(24,25)26/h2-11H,12H2,1H3/b31-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKYMKXVZOENU-IURWMYGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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